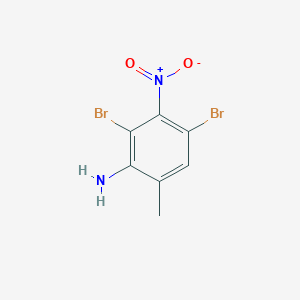

3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

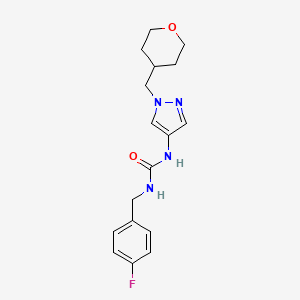

“3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole” is a chemical compound with the linear formula C12H14N2S . It has a molecular weight of 218.323 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented . Its molecular weight is 218.32 .Scientific Research Applications

Antidiabetic Activity

One of the significant applications of 3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole derivatives is in the field of diabetes treatment. Soliman's research highlights the preparation of various sulfonylurea derivatives of 3,5-disubstituted pyrazoles, including this compound, which exhibited antidiabetic activity, indicating their potential as hypoglycemic agents (Soliman, 1979).

Synthetic Route and Kinetics

Maw‐Ling Wang and colleagues explored the novel synthetic route and kinetic study for the synthesis of a related compound, 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole. Their study involved reacting 3,5-dimethyl pyrazole with 1-bromo-3-phenyl propane under phase transfer catalysis and ultrasonic irradiation conditions, indicating the versatility in synthesizing pyrazole derivatives (Wang et al., 2015).

Coordination Chemistry

Cui, Cao, and Tang’s study on diorganotin(IV) derivatives containing the 3,5-dimethyl-4-(4′-pyridyl)pyrazole ligand reveals the application of pyrazole derivatives in coordination chemistry. They synthesized various adducts and complexes, demonstrating the ligand's ability to coordinate with tin atoms, which is crucial in the field of organometallic chemistry (Cui, Cao, & Tang, 2005).

Corrosion Inhibition

Hengliang Wang and colleagues conducted a theoretical study on bipyrazolic-type organic compounds, including 3,5-dimethyl-1H-pyrazole derivatives, to investigate their potential activity as corrosion inhibitors. Their density functional theory (DFT) calculations provided insights into the compounds' efficiency as inhibitors, highlighting another application of pyrazole derivatives in material science (Wang et al., 2006).

Synthesis Mechanism Analysis

Gao et al. utilized in situ ATR-FTIR combined with the SIMPLISMA algorithm to investigate the synthesis mechanism of a related compound, 4-amino-3,5-dimethyl pyrazole. Their approach in studying the synthesis mechanism provides a methodological application in chemical synthesis and analysis (Gao et al., 2016).

Electrochemical Applications

The electrochemically catalyzed N–N coupling and ring cleavage reaction of 3,5-dimethyl-1H-pyrazole, investigated by Zandi, Sharafi-kolkeshvandi, and Nikpour, demonstrate the potential application of pyrazole derivatives in electro-organic synthesis. Their findings contribute to the field of electrochemistry and organic synthesis (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).

Safety and Hazards

properties

IUPAC Name |

3,5-dimethyl-4-(4-methylphenyl)sulfanyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-8-4-6-11(7-5-8)15-12-9(2)13-14-10(12)3/h4-7H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMKFXZYJZRTGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(NN=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2575692.png)

![3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2575697.png)

![5,6-dichloro-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2575698.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B2575711.png)